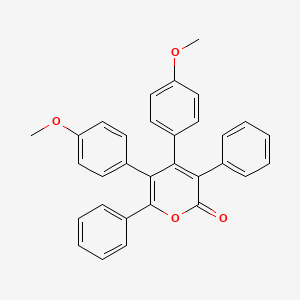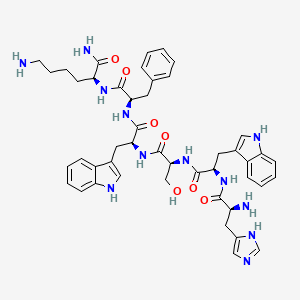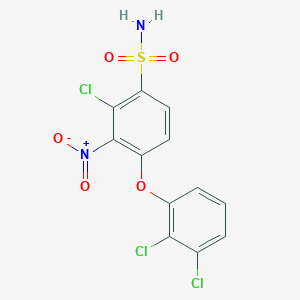![molecular formula C17H31NO4 B14397442 Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate CAS No. 89760-46-3](/img/structure/B14397442.png)
Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate typically involves the reaction of tert-butyl N-(2-oxoethyl)carbamate with an appropriate alkene under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide and carried out in an aqueous medium . Another method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale flow microreactor systems to ensure high yield and purity. These systems allow for precise control over reaction conditions, leading to more consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the Boc-protected amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Applications De Recherche Scientifique
Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate involves the cleavage of the Boc protecting group under acidic conditions. This reaction is typically facilitated by strong acids such as trifluoroacetic acid, which protonates the carbonyl oxygen, leading to the formation of a resonance-stabilized intermediate. The resulting carbocation undergoes elimination, releasing carbon dioxide and forming the free amine .
Comparaison Avec Des Composés Similaires
Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate can be compared with other similar compounds, such as:
2-[(tert-Butoxycarbonyl)amino]ethyl methacrylate: This compound also contains a Boc-protected amino group and is used in polymer synthesis.
tert-Butyl N-(2-oxoethyl)carbamate: This compound is a precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific structure, which allows for versatile applications in various fields of research and industry.
Propriétés
Numéro CAS |
89760-46-3 |
|---|---|
Formule moléculaire |
C17H31NO4 |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]dec-9-enoate |
InChI |
InChI=1S/C17H31NO4/c1-6-8-9-10-11-12-13-14(15(19)21-7-2)18-16(20)22-17(3,4)5/h6,14H,1,7-13H2,2-5H3,(H,18,20) |
Clé InChI |
YJVHQMHFGPORRR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCCCCCC=C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


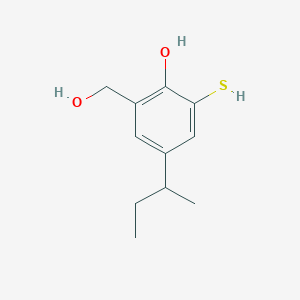
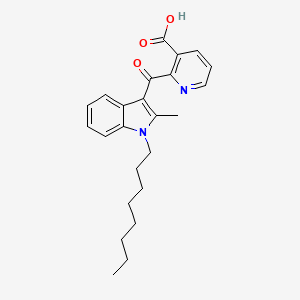
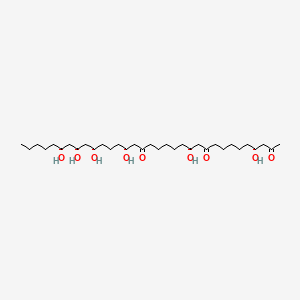
![2,2,2-Trifluoro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B14397383.png)
![1-Methyl-N-(4-methylphenyl)-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14397400.png)
![N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylbenzamide](/img/structure/B14397402.png)

![2,4-Dimethyloctahydro-1H-cyclopenta[c]pyridine](/img/structure/B14397413.png)
diphenyl-](/img/structure/B14397419.png)
